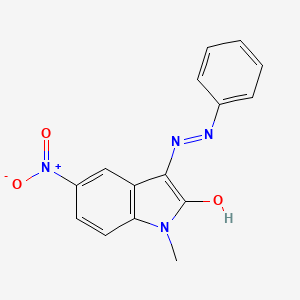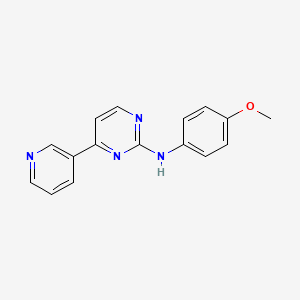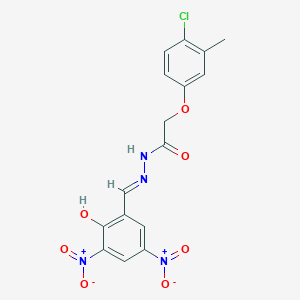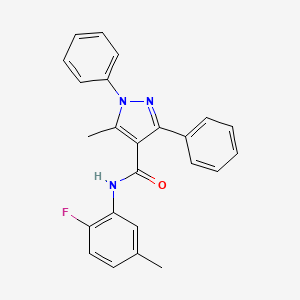
2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol, also known as SB-334867, is a selective orexin receptor antagonist. Orexin receptors are proteins found in the brain that are involved in the regulation of sleep-wake cycles, appetite, and energy expenditure. SB-334867 has been studied extensively for its potential therapeutic applications in the treatment of sleep disorders, obesity, and drug addiction.
Mecanismo De Acción
2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol works by selectively blocking the activity of orexin receptors in the brain. Orexin receptors are involved in the regulation of various physiological processes, including sleep-wake cycles, appetite, and energy expenditure. By blocking the activity of orexin receptors, 2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol can modulate these processes and potentially provide therapeutic benefits in various conditions.
Biochemical and Physiological Effects
2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol has been shown to have a number of biochemical and physiological effects. For example, studies have shown that 2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol can reduce food intake and body weight by decreasing appetite and increasing energy expenditure. Additionally, 2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol has been shown to decrease drug-seeking behavior by modulating the activity of the brain's reward system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol for lab experiments is its selectivity for orexin receptors. This allows researchers to study the specific effects of blocking orexin receptors without affecting other receptors or processes in the brain. However, one limitation of 2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol is its relatively low potency, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol. One area of interest is the potential therapeutic applications of 2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol in the treatment of sleep disorders, obesity, and drug addiction. Additionally, further research is needed to better understand the underlying mechanisms of action of 2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol and its effects on other physiological processes. Finally, the development of more potent and selective orexin receptor antagonists may provide new opportunities for research and therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol involves several steps, including the reaction of 4-cyclobutyl-1-cyclopentylamine with 2-bromoethanol, followed by the reaction of the resulting intermediate with piperazine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol has been used extensively in scientific research to study the role of orexin receptors in various physiological and pathological conditions. For example, studies have shown that 2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol can reduce food intake and body weight in animal models of obesity. Additionally, 2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol has been shown to decrease drug-seeking behavior in animal models of drug addiction.
Propiedades
IUPAC Name |
2-(4-cyclobutyl-1-cyclopentylpiperazin-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O/c18-11-8-15-12-16(13-6-3-7-13)9-10-17(15)14-4-1-2-5-14/h13-15,18H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSNGKNXBRBBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2CCO)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-[4-(5-chloro-2-pyridinyl)-1-piperazinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6089388.png)
![N-(3-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B6089392.png)


![1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B6089411.png)

![7-(cyclopropylmethyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6089424.png)


![N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide](/img/structure/B6089433.png)
![4-[(2,2-dimethylhydrazino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B6089445.png)
![N-({1-[2-(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B6089460.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6089469.png)